molecular formula C6H10FN B11823740 (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B11823740
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (Cat. No.: B11823740) is a chiral bicyclic amine with a molecular weight of 115.15 g/mol and the molecular formula C6H10FN . The compound features a norbornane-like framework where the defined stereochemistry, indicated by the (1S,4S,5R) descriptor, ensures the fluorine substituent occupies a specific endo position relative to the bridged nitrogen atom . This specific configuration, confirmed by X-ray diffraction studies of related compounds, results in a puckered geometry that imparts significant ring strain, thereby increasing the basicity of the nitrogen bridgehead compared to larger analogues . The fluorine atom's high electronegativity induces a dipole moment of 2.1 D, which enhances the compound's solubility in polar aprotic solvents by approximately 40% relative to its non-halogenated counterparts . This scaffold serves as a versatile and rigid building block in medicinal chemistry and drug discovery. Its primary research value lies in the development of new anticancer agents . The compound can be readily converted into secondary amines and further functionalized, for instance, into biaryl sulfonamide derivatives that have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon adenocarcinoma (LoVo), with IC50 values comparable to the chemotherapeutic drug cisplatin . The constrained bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent scaffold for designing enzyme inhibitors with precise pharmacophore alignment . In biological systems, the amine moiety enables critical interactions, such as hydrogen bonding, with target proteins, while the fluorine atom can be involved in through-space couplings and influence the molecule's metabolic stability and binding affinity . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

OAJNJXJCKQKODM-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the bicyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Its bicyclic structure can also serve as a model for studying the conformational properties of similar compounds.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability or improved binding affinity to biological targets.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The bicyclic structure can also influence the compound’s conformational flexibility, affecting its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Stereochemical Variations

Bicyclo[2.2.1]heptane vs. Bicyclo[3.2.1]octane Derivatives
  • Bicyclo[2.2.1]heptane (Compound [32]) : A derivative with the (1S,3S,4R)-2-azabicyclo[2.2.1]heptane unit exhibits moderate antiproliferative activity (IC50 = 77.57 µM).
  • Bicyclo[3.2.1]octane (Compound [33]) : Incorporating a (1S,4S,5R)-2-azabicyclo[3.2.1]octane unit alongside the heptane scaffold significantly enhances activity (IC50 = 6.25 µM), likely due to increased conformational rigidity and improved receptor binding .
Stereochemical Misassignments

A compound initially misidentified as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane was later corrected to (1S,4S,5R)-2-azabicyclo[3.2.1]octane. This structural revision underscores the critical impact of ring expansion on stereochemistry and chiral induction, with pseudo-enantiomers showing divergent enantiomeric excess (e.g., 90% vs. 10%) in catalytic applications .

Substituent Effects: Fluorine vs. Other Functional Groups

Fluorine Substitution
  • (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane : The 5-fluoro group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeting drugs. Its racemic hydrochloride form (CAS 2177264-77-4) has a molecular weight of 151.61 .
Trifluoromethyl and Methoxy Derivatives
  • (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane : The electron-withdrawing trifluoromethyl group increases electrophilicity, favoring interactions with hydrophobic enzyme pockets. This derivative is used in asymmetric catalysis .
  • Exo-4-Methoxyphenyl Kwon Bicyclic Phosphine: A methoxy-substituted analog (C19H22NO3PS) demonstrates utility in transition-metal catalysis, highlighting the role of aryl substituents in tuning steric bulk .

Heteroatom Variations: Aza vs. Oxa vs. Diazabicyclo Systems

2-Oxa-5-azabicyclo[2.2.1]heptane

The oxa-aza hybrid (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane oxalate) combines morpholine-like oxygen with a rigid scaffold. This structural motif improves solubility but may reduce metabolic stability compared to all-carbon analogs .

2,5-Diazabicyclo[2.2.1]heptane

Derivatives like (1S,4S)-2-(2,4-difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane act as α7 neuronal nicotinic receptor ligands. The additional nitrogen enhances hydrogen-bonding interactions, critical for receptor affinity .

Antiproliferative Activity
  • (1S,4S,5R)-2-azabicyclo[3.2.1]octane Derivatives : Exhibit superior IC50 values (e.g., 6.25 µM) compared to bicyclo[2.2.1]heptane analogs, attributed to enhanced three-dimensional complementarity with biological targets .
  • Biaryl Sulfonamides: Compounds incorporating (1S,4S,5R)-2-azabicyclo[3.2.1]octane show potent cytotoxicity against cancer cell lines, with EC50 values in the nanomolar range .
Catalytic Performance
  • Chiral Induction : (1S,3S,4R)-2-azabicyclo[2.2.1]heptane catalysts achieve moderate enantiomeric excess (e.g., 60–70% ee) in asymmetric syntheses, while bicyclo[3.2.1]octane analogs show variable performance depending on solvent and substrate .

Biological Activity

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its antiproliferative effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6_6H10_{10}FN
  • CAS Number : 936614-86-7
  • Molecular Weight : 115.15 g/mol

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its fluorine substitution at the 5-position enhances its interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study investigated its derivatives, specifically focusing on the dithiocarbamate analogs derived from this bicyclic structure.

Key Findings:

  • Cell Lines Tested :
    • Cervical Cancer (CaSki)
    • Breast Cancer (MDA-MB-231)
    • Lung Cancer (SK-Lu-1)
  • Mechanism of Action :
    • Induces apoptosis through a caspase-dependent pathway.
    • Minimal necrotic cell death observed, indicating selective targeting of tumor cells over normal lymphocytes.
  • IC50_{50} Values :
    The following table summarizes the IC50_{50} values for compound 9e, a derivative of this compound:
    Cell LineIC50_{50} (µg/mL)
    CaSki28
    MDA-MB-23118
    SK-Lu-120

These values suggest that the compound has moderate antiproliferative activity across different cancer types, with a particular efficacy noted in breast cancer cells.

Case Studies and Research Insights

A significant study published in PubMed highlighted the synthesis of new derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and their biological evaluation for antitumor activity. The study emphasized the importance of structural modifications to enhance biological efficacy and selectivity towards tumor cells while minimizing effects on normal cells .

In Silico ADME Predictions

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) for compound 9e indicated favorable profiles for potential drug development. These predictions suggest that modifications could lead to enhanced bioavailability and therapeutic effectiveness .

Q & A

Q. Methodological Insights :

  • Optimal yields (80–90%) are achieved using NaBH₄ reduction in THF/EtOH for stereoselective reduction of ketones .
  • Stereochemical fidelity requires low-temperature conditions (-20°C to 0°C) during fluorination to minimize epimerization .

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination success (δ -120 to -180 ppm for C-F) .
  • Chiral HPLC : Separates enantiomers using n-hexane/isopropanol (95:5) mobile phases .
  • X-ray Crystallography : Resolves ambiguities in bicyclic ring conformations .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to detect trace stereoisomers (<0.1%) .

How does fluorination at C5 influence bioactivity compared to non-fluorinated analogs?

Advanced Research Question
Fluorine’s electronegativity and size enhance binding affinity to targets like neuronal nicotinic receptors:

  • Example : (1S,4S,5R)-5-fluoro derivatives show IC₅₀ = 6.25 µM vs. 77.57 µM for non-fluorinated analogs in enzyme inhibition assays .
  • Mechanistic Insight : Fluorine stabilizes charge-transfer interactions with aromatic residues in active sites .

Q. Experimental Design :

  • Compare fluorinated vs. hydroxyl/methyl analogs in dose-response assays.
  • Use molecular dynamics simulations to map fluorine’s role in binding pockets .

What strategies improve enantiomeric excess (ee) in catalytic applications of this compound?

Advanced Research Question

  • Ligand Design : Pseudo-enantiomeric ligands (e.g., (1S,3S,4R)-2-azabicyclo[2.2.1]heptane) increase ee from 50% to 85% in asymmetric hydrogenations .
  • Solvent Optimization : CH₃CN improves chiral induction vs. CH₂Cl₂ due to polar aprotic stabilization of transition states .

Data Contradiction : Higher catalyst loading (10 mol%) paradoxically reduces ee due to competing non-selective pathways .

How do structural modifications (e.g., ring expansion) alter pharmacological properties?

Advanced Research Question

  • Case Study : Adding a tropane unit (2-azabicyclo[3.2.1]octane) to (1S,4S,5R)-5-fluoro derivatives boosts activity (IC₅₀ from 77.57 µM to 6.25 µM) by enhancing hydrophobic interactions .
  • Methodology :
    • Synthesize hybrid bicyclic-tropane scaffolds via CuAAC "click" chemistry .
    • Validate conformational rigidity via VT-NMR (variable temperature) .

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